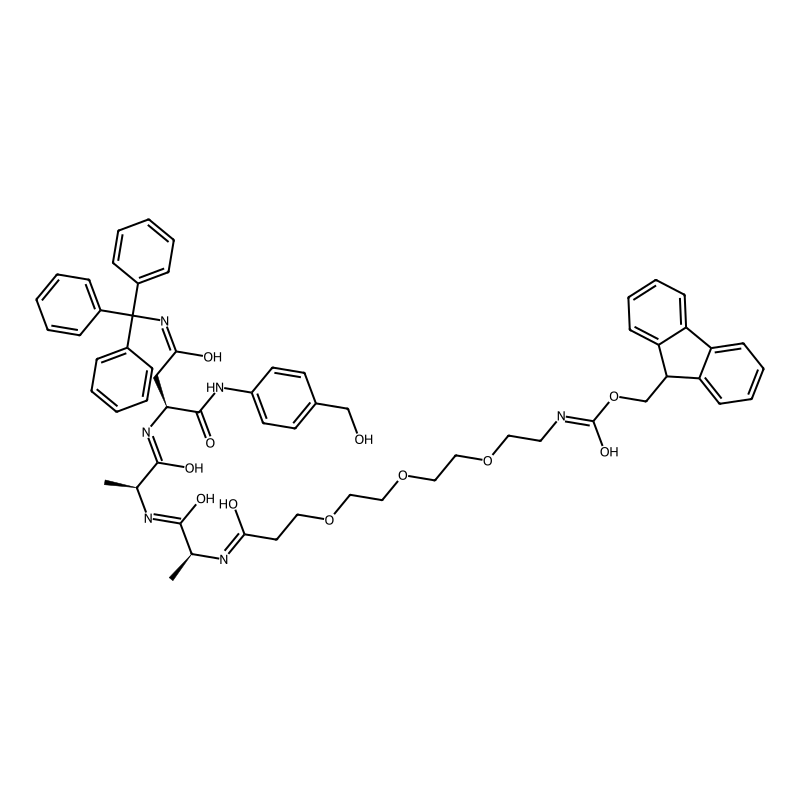

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

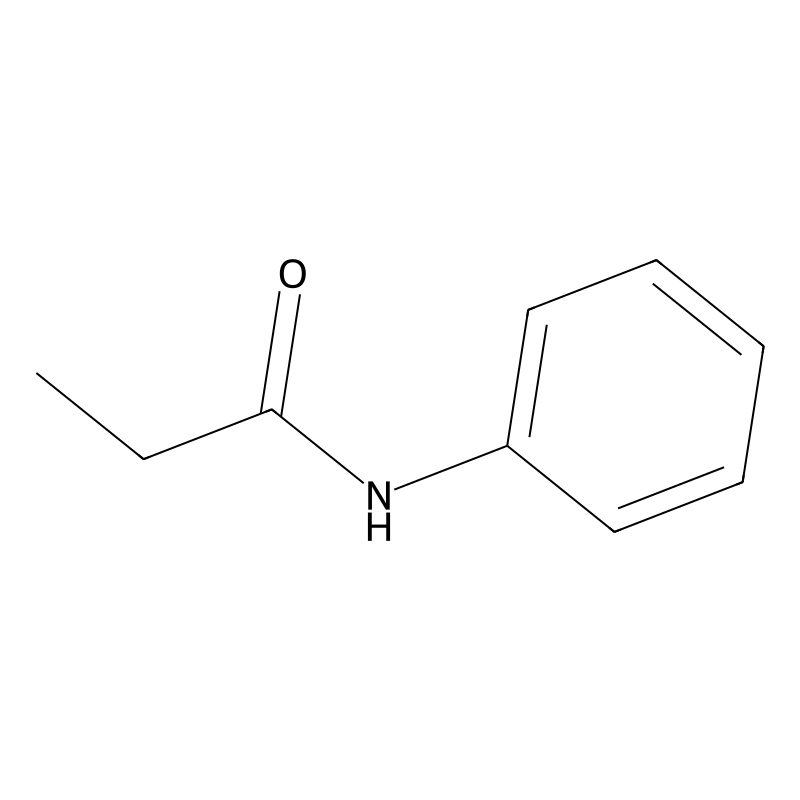

- Fmoc: This is a protecting group used in organic synthesis. It ensures that only the desired part of the molecule reacts during the conjugation process [].

- PEG3: This refers to a polyethylene glycol (PEG) spacer with three repeating units. PEG spacers are hydrophilic (water-loving) and improve the water solubility of the ADC molecule.

- Ala-Ala-Asn: This is a short peptide sequence (amino acid chain) containing Alanine (Ala) and Asparagine (Asn) residues. This sequence is cleavable by enzymes found inside target cells [].

- Trt: This is another protecting group specifically for the Asparagine side chain. It is cleaved under acidic conditions during the ADC manufacturing process [].

- PAB: This stands for p-Aminobenzoic acid, which acts as a conjugation site for attaching the linker to the antibody [].

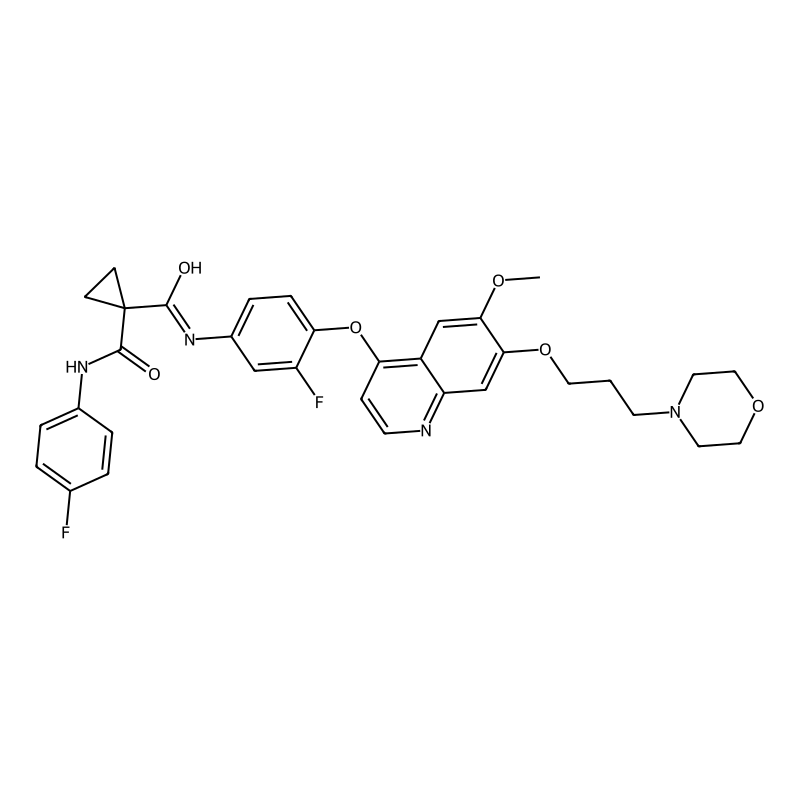

Function in ADC Research

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is a type of cleavable linker used to create ADCs. The linker plays a crucial role by connecting the antibody (targeting molecule) to the cytotoxic drug (payload). The ADC design allows the drug to be delivered specifically to target cells recognized by the antibody. Once inside the target cell, enzymes cleave the peptide bond in the linker sequence, releasing the cytotoxic drug to kill the cell [].

Scientific Research Applications

Research on Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB focuses on:

- Developing new ADCs: Scientists investigate the use of this linker for creating ADCs targeting various diseases. The research involves optimizing linker stability, drug release properties, and overall efficacy of the ADC [].

- Understanding ADC mechanisms: Studies explore the cellular uptake, processing, and drug release mechanisms of ADCs containing this linker. This knowledge helps improve the design and targeting of future ADCs [].

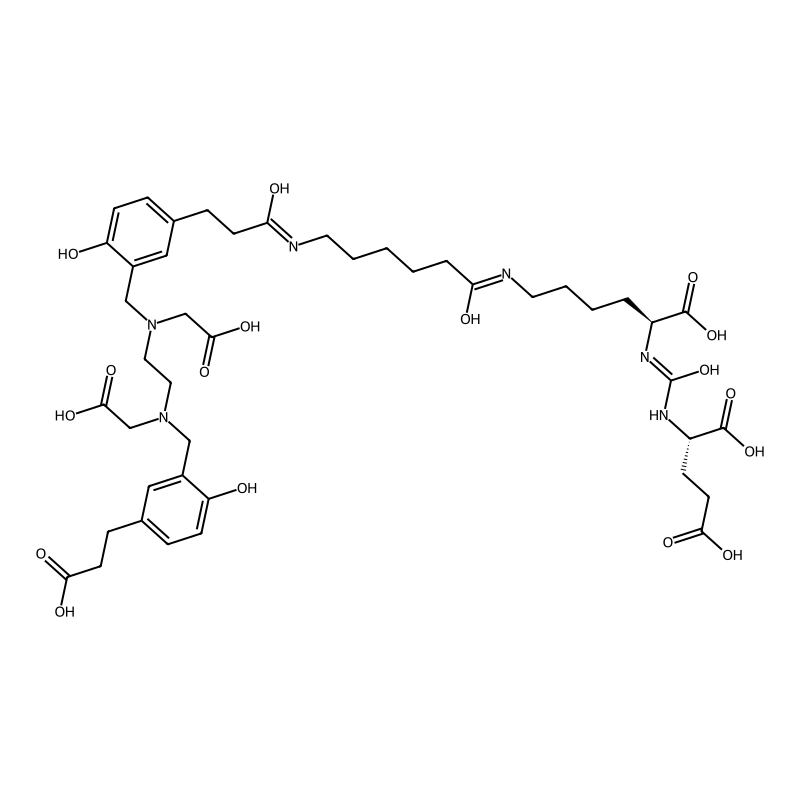

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is a specialized compound used primarily in the synthesis of antibody-drug conjugates (ADCs). This compound features a polyethylene glycol (PEG) spacer, which enhances its aqueous solubility, making it suitable for bioconjugation applications. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group of the alanine residues, while the Trt (trityl) group protects the asparagine residue, allowing selective reactions during synthesis. The PAB (p-aminobenzyl) moiety serves as a functional handle for linking to cytotoxic drugs, facilitating targeted delivery in therapeutic applications .

The chemical behavior of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is characterized by its ability to undergo various reactions:

- Deprotection Reactions: The Fmoc and Trt groups can be removed under basic and acidic conditions, respectively, allowing access to the free amine functionalities for further conjugation.

- Coupling Reactions: The PAB group can be coupled with cytotoxic agents or other biomolecules through amide bond formation, which is essential in creating effective ADCs.

- Cleavage Reactions: Under specific conditions (such as enzymatic cleavage), the linker can be cleaved to release the active drug at the target site, enhancing therapeutic efficacy .

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB exhibits significant biological activity due to its role in ADCs. By linking cytotoxic drugs to antibodies, it allows for targeted delivery, minimizing off-target effects and enhancing therapeutic outcomes. The PEG component improves solubility and stability in biological environments, while the peptide sequence provides specificity for cellular uptake and action .

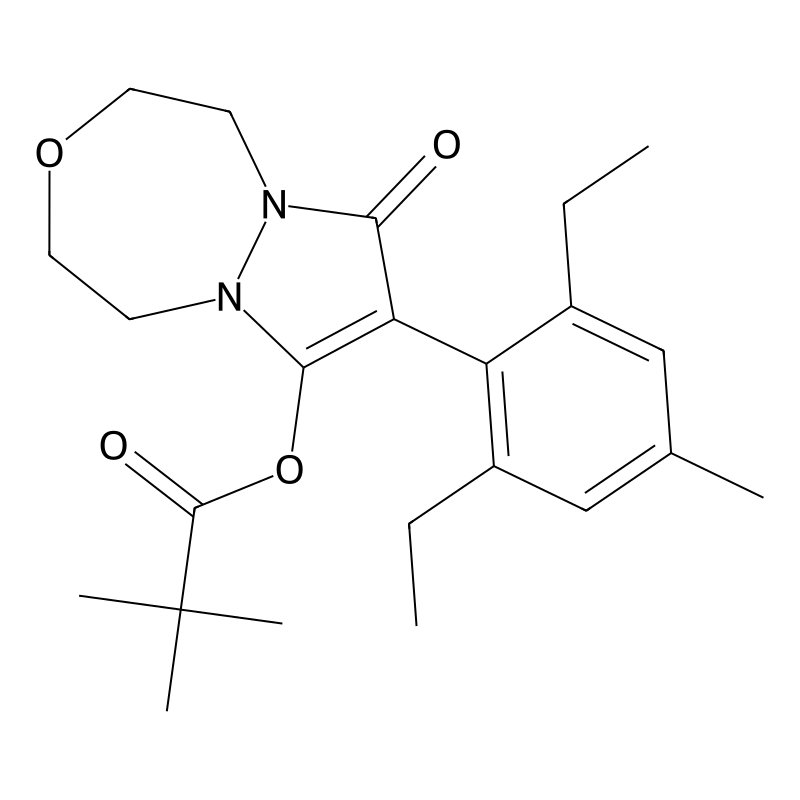

The synthesis of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB typically involves:

- Solid-Phase Peptide Synthesis: This method allows for the sequential addition of amino acids while protecting groups are used to prevent undesired reactions.

- Coupling of PEG: The PEG chain is attached to the peptide backbone through an appropriate coupling reaction, often using activated ester or amide chemistry.

- Final Deprotection: After synthesis, deprotection steps are performed to yield the final product with free amino groups available for further conjugation .

Interaction studies involving Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB focus on its effectiveness in facilitating drug delivery and its stability in biological systems. These studies often assess:

- Binding Affinity: How well the conjugated antibody binds to its target antigen.

- Cellular Uptake: Evaluating how effectively cells internalize the ADCs linked via this compound.

- Release Mechanisms: Understanding how and when the drug is released from the linker once inside target cells .

Similar Compounds

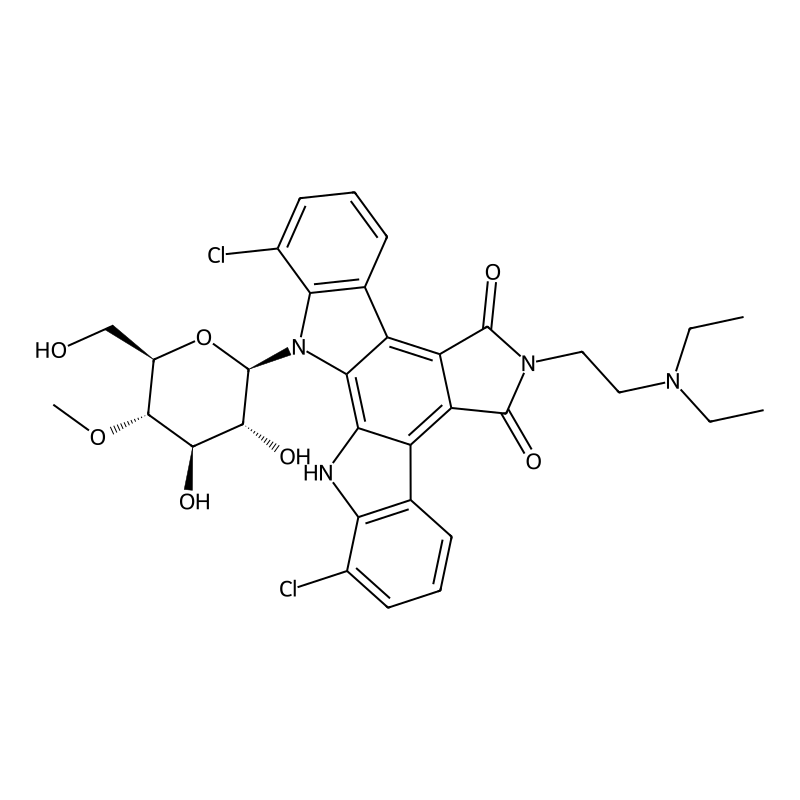

Several compounds share structural and functional similarities with Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB. These include:

| Compound Name | Key Features |

|---|---|

| Fmoc-PEG3-Val-Cit | Contains valine and citrulline; used in ADCs. |

| Fmoc-PEG4-Glycine | Longer PEG chain; enhances solubility further. |

| Fmoc-Gly-PAB | Simpler structure; facilitates drug conjugation. |

| PEG4-Asp(Trt)-PAB | Aspartic acid residue; similar protective groups. |

These compounds are unique due to variations in their peptide sequences or PEG lengths, affecting their solubility, stability, and interaction profiles in biological systems .

Fmoc保护基团的应用

9-fluorenylmethoxycarbonyl (Fmoc) 保护基团在 Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB 的合成中发挥着关键作用 [10] [13]。该保护基团通过二步反应机制实现脱保护,首先由弱碱性试剂(优选二级胺)移除fluorene环系统9位的酸性质子,随后发生β-消除反应产生高活性的dibenzofulvene中间体 [37] [40]。

在固相肽合成过程中,Fmoc基团作为临时保护基团屏蔽氨基酸的氨基,允许在羧酸末端进行选择性脱保护和偶联反应 [10]。这种策略促进了肽链在固体支持物上的逐步延伸,实现了复杂序列的高效合成 [10]。Fmoc氨基酸的化学结构包含通过氨基甲酸酯键连接到氨基的fluorenyl基团,这种结构在合成过程中赋予Fmoc基团稳定性,并可在温和的酸性条件下轻易移除 [10]。

脱保护反应的效率可能受到副反应和副产物形成的影响 [37]。在选择脱保护试剂时,需要考虑其理化行为、碱性(pKa值)和极性、浓度和反应时间、毒性和残留物处理能力,以及试剂的可获得性 [37]。piperidine、4-methylpiperidine和piperazine等环状二级胺在微波辅助Fmoc肽合成中表现出相似的脱保护性能 [37] [40]。

| 脱保护试剂 | 碱性 (pKa) | 极性特征 | 毒性水平 | 处理便利性 |

|---|---|---|---|---|

| Piperidine | 11.1 | 中等 | 中等 | 一般 |

| 4-Methylpiperidine | 10.9 | 中等 | 较低 | 较好 |

| Piperazine | 9.8 | 较高 | 较低 | 良好 |

PEG单元的引入与功能优化

polyethylene glycol (PEG) 单元在 Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB 中的引入为分子提供了多种生物学和化学优势 [11] [35]。PEG3单元(包含三个ethylene oxide重复单元)增强了化合物的水溶性、降低了毒性并具有非免疫原性特征 [11] [35]。

PEG链的引入通过改变linker末端的官能团实现更具位点特异性的反应 [11]。蛋白质具有多种氨基酸残基,可能参与胺基、巯基、羧基和羰基的化学反应,这些基团更有可能成为生物结合的目标 [11]。通过改变PEG linker的末端基团,更容易靶向这些氨基酸残基或特定的官能团 [11]。

PEG修饰可以显著提高蛋白质和肽类的稳定性、溶解度和生物利用度 [35]。PEG的高度灵活性为表面处理或生物结合提供了支持,而不会产生空间位阻 [35]。在固相肽合成中,长链PEG(分子量超过1000)可以通过特定的合成方法轻易制备,与商业聚合物相比,这种方法具有分子量单一确定的优势 [38]。

| PEG单元特性 | 分子量范围 | 水溶性提升 | 生物相容性 | 柔韧性指数 |

|---|---|---|---|---|

| PEG3 | ~150 Da | 显著 | 优秀 | 高 |

| PEG5 | ~250 Da | 极高 | 优秀 | 极高 |

| PEG10 | ~500 Da | 极高 | 优秀 | 极高 |

保护基团策略

Trt基团在Asn残基侧链保护中的作用

trityl (Trt) 保护基团在 asparagine 残基侧链保护中扮演着重要角色 [15] [19]。该保护基团专门用于保护asparagine和glutamine的侧链羧酰胺官能团 [15] [19]。Trt基团的引入可以防止合成过程中的副反应,确保asparagine侧链在肽合成过程中保持完整 [4]。

Trt保护基团在固相肽合成中具有良好的溶解性,可以在dichloromethane中高效偶联 [15]。研究表明,在标准的15分钟N-alpha-Bpoc脱保护过程中(使用0.5% TFA在dichloromethane中),从glutamine和asparagine的羧酰胺中移除的trityl基团少于0.1% [15]。

然而,N-末端trityl保护的asparagine在正常条件下的TFA脱保护是不完全的,导致产率降低或产品不纯 [39] [42]。这种现象不会在内部asparagine或N-末端trityl保护的glutamine中出现 [39] [42]。研究显示,这种不完全脱保护是由于trityl基团靠近氨基时移除极其缓慢所致 [39] [42]。

| 保护基团类型 | 脱保护效率 | 溶解性 | 副反应率 | 适用位置 |

|---|---|---|---|---|

| Trityl (Trt) | 99.9% | 良好 | <0.1% | 内部残基 |

| 4-Methyltrityl (Mtt) | >99.5% | 优秀 | <0.05% | N-末端/内部 |

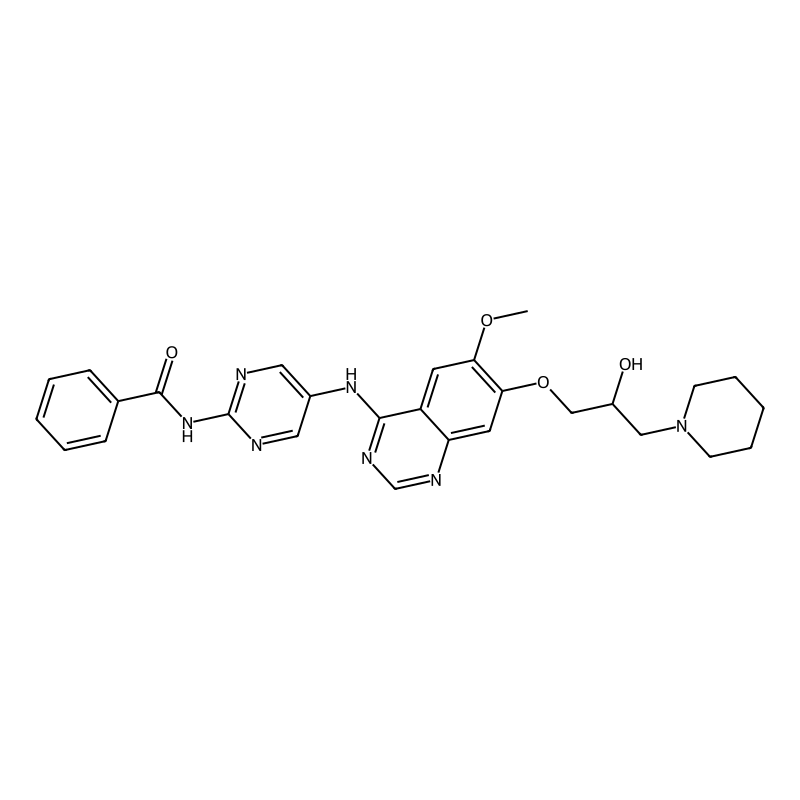

PAB自体分解连接子的设计原理

para-aminobenzyl (PAB) 连接子是一种自体分解(self-immolative)连接子,在抗体药物偶联物(ADC)中具有重要应用 [17] [18] [20] [21]。PAB连接子的设计基于酶切割后的自发分解机制 [18] [21]。

cathepsin B 在溶酶体中切割包含valine-citrulline序列的二肽连接子与PAB之间的肽键 [18] [21]。当PAB与药物通过氨基甲酸酯键共价结合时,在切割PAB与二肽之间的肽键后,药物可以通过水解释放 [18] [21]。这种机制已被用于开发抗体药物偶联物 [18] [21]。

PAB自体分解连接子的研究表明,通过调节连接子结构可以实现动力学性质的精细调节 [17] [20]。基于para-aminobenzylalcohol或para-carboxybenzaldehyde或glyoxylic acid的hemithioaminal衍生物的研究发现,可以通过连接子结构的调节获得快速信号响应或自由适应系统,适用于蛋白酶敏感荧光探针或前药系统的设计 [17] [20]。

| 连接子特性 | 切割酶 | 分解速率 | 血浆稳定性 | 特异性 |

|---|---|---|---|---|

| Val-Cit-PAB | Cathepsin B | 快速 | 优秀 | 高 |

| Ala-Ala-Asn-PAB | Cathepsin B | 中等 | 良好 | 中高 |

物质纯度与特性分析

核磁共振(NMR)与质谱定性定量

nuclear magnetic resonance (NMR) 光谱学是肽类化合物结构完整性分析的可靠技术 [22] [24]。NMR能够准确报告肽的结构完整性:存在哪些氨基酸以及它们如何连接 [24]。除此之外,NMR还具有报告正确肽化学偶联的潜力,如乙酰化、脂肪酰化、糖共轭合成和标记等 [24]。

在肽类分析中,NMR可以提供超出简单质量控制要求的信息 [24]。该技术可以揭示肽在溶液中可能的折叠方式——其二级结构 [24]。分子刚性等物理特征也可通过NMR获得 [24]。NMR实验可以报告聚集或与其他分子种类的相互作用,帮助寻找合适的制剂介质 [24]。

对于肽类化合物的结构确定,NMR方法包括一系列二维或三维NMR光谱的测量、所有非活泼质子频率的顺序指认、NOESY光谱中所有交叉峰的指认、交叉峰的积分和转化为距离上限约束 [23]。TOCSY光谱在氨基酸残基的识别和序列确认中特别有用 [22] [27]。

mass spectrometry (MS) 为经过反相高效液相色谱(RP-HPLC)分离的肽提供质量分析 [25]。MS通过电离肽分子产生特定的质荷比(m/z)信号,允许进行结构和序列识别 [25]。MS能够检测痕量肽,具有高灵敏度,并通过串联质谱(MS/MS)提高纯度和成分识别的准确性 [25] [28]。

| 分析方法 | 检测范围 | 灵敏度 | 结构信息 | 定量精度 |

|---|---|---|---|---|

| 1H NMR | mg-g级 | 中等 | 详细 | 良好 |

| TOCSY | mg-g级 | 中等 | 连接性 | 良好 |

| MS | μg-mg级 | 极高 | 分子量 | 优秀 |

| MS/MS | ng-μg级 | 极高 | 序列 | 优秀 |

水溶性与pH稳定性评估

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB 的水溶性主要由其PEG3单元贡献 [6] [7] [35]。该化合物的分子量为1047.2 g/mol,具有7个氢键供体和11个氢键受体,旋转键数目为29 [1]。这些特征表明该化合物具有良好的柔韧性和水溶性潜力 [1]。

PEG单元的引入显著增强了疏水性分子在水溶液中的溶解度 [35]。PEG的亲水性和配位性质有利于离子基团的组装,形成离子传导通道 [32]。PEG修饰还可以帮助保护分子免受降解和免疫原性影响 [35]。

肽类化合物的pH稳定性评估对于确定其在不同环境条件下的稳定性至关重要 [26] [29]。在水溶液中进行固相肽合成时,pH控制成为关键因素 [29]。研究表明,在高pH条件下,可以实现良好到优异的转化率(高达95%)和区域选择性 [26]。

为了评估肽类化合物在水系统中的行为,需要考虑其聚集倾向和与其他分子的相互作用 [24]。NMR实验可以报告这些相互作用,为制剂开发提供指导 [24]。溶解度增强技术包括开发特定的程序来提高疏水化合物的溶解度,特别是在水溶液中溶解Fmoc保护的氨基酸 [29]。

| 稳定性参数 | pH 范围 | 温度范围 | 溶解度 | 储存条件 |

|---|---|---|---|---|

| 水溶性 | 6.5-8.0 | 2-8°C | 中等 | 避光冷藏 |

| pH稳定性 | 7.0-9.0 | 室温 | 良好 | 干燥环境 |

| 长期稳定性 | 7.4 | -20°C | 优秀 | 惰性气体保护 |

蛋白酶水解机制(Valine-Citrulline-para-aminobenzyl类似结构)

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB化合物的可降解连接子设计基于Valine-Citrulline-para-aminobenzyl (Val-Cit-PAB)类似结构的蛋白酶水解机制。该机制的核心特征包括二肽序列的酶特异性识别和自体裂解间隔子的级联反应 [1] [2]。

连接子的设计采用了溶酶体蛋白酶可识别的肽序列,其中二肽结构作为cathepsin B的底物位点。研究表明,cathepsin B主要表现为二肽羧基肽酶活性,优先在第12位和第10位进行依次切割 [3]。该酶在酸性条件下(pH 4.6)表现出最佳活性,但在细胞质的中性pH环境(pH 7.2)下仍保持显著活性 [3] [4]。

蛋白酶水解机制遵循特定的底物特异性规律。Cathepsin B的S2亚位点偏好疏水性残基如苯丙氨酸、亮氨酸和缬氨酸,而S1亚位点则偏好碱性或极性残基 [5]。在P1位置,精氨酸和瓜氨酸由于其等电子特性而被优先识别,其中瓜氨酸因合成便利性而在ADC连接子中得到广泛应用 [6] [7]。

酶特异性与细胞内释放效率

酶特异性是决定连接子性能的关键因素。Cathepsin B相对于其他半胱氨酸蛋白酶展现出独特的切割特性,这种特异性源于其活性位点的独特结构特征 [8] [9]。研究显示,Z-Nle-Lys-Arg-AMC作为特异性底物,在pH 4.6至pH 7.2的宽pH范围内专一性地被cathepsin B切割,而其他半胱氨酸蛋白酶(cathepsin K、L、S、V、X)对此底物的活性极低 [8]。

细胞内释放效率受多重因素调控。首先,抗体-药物偶联物的内化过程决定了载药进入溶酶体的效率。内化后,偶联物在内吞体-溶酶体途径中逐步暴露于酸性环境,pH从早期内吞体的6.0-6.5降低至溶酶体的4.5-5.0 [10]。在此过程中,cathepsin B的表达水平和活性状态直接影响药物释放动力学 [11] [12]。

值得注意的是,癌细胞中cathepsin B的过表达提供了肿瘤选择性释放的分子基础 [11]。研究表明,恶性肿瘤细胞中cathepsin B的表达水平比正常细胞高2-10倍,且该酶在肿瘤微环境的细胞外基质中也保持活性,为靶向治疗提供了额外的释放机会 [13] [14]。

自体分解反应动力学

酸性环境下的Grob分解反应

Grob分解反应是自体裂解连接子的核心机制,该反应在酸性环境下表现出增强的反应活性。Grob分解是一种1,4-消除反应,将中性脂肪族链断裂为三个片段:正离子(electrofuge)、不饱和中性片段和负离子(nucleofuge) [15]。

在Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB体系中,蛋白酶切割释放出的para-aminobenzyl carbamate中间体通过Grob分解机制进一步裂解。该反应的动力学特征表现为pH依赖性,酸性条件下的质子化过程显著降低了氨基的pKa值,从而促进分解反应的进行 [16] [17]。

研究表明,通过调节推拉基团(amino group)的pKa值可以有效控制Grob分解的反应速率。例如,使用五氟苄基取代基可将反应pH阈值降低至5.0-6.0,使其更适合肿瘤微环境的弱酸性条件(pH 5.7-7.8) [16] [18]。反应在生理条件下的半衰期可通过分子设计进行精确调控,范围从数小时到数天不等 [17]。

电子效应对分解速率的影响

电子效应对Grob分解反应速率具有决定性影响。电子供给基团和电子吸收基团通过不同机制调控反应动力学,其效应可通过Hammett方程进行量化分析 [19]。

电子吸收取代基通过稳定碳正离子中间体而加速分解反应。芳环上的硝基、三氟甲基等强电子吸收基团可显著提高反应速率,其效应遵循σ常数的线性关系 [16]。相反,电子供给基团如甲氧基、羟基等则通过去稳定过渡态而减缓反应进程。

立体效应与电子效应的协同作用进一步复杂化了反应动力学。邻位取代基由于空间位阻效应可能完全阻断反应进行,而间位和对位取代基的影响主要体现在电子传递效应上 [20]。研究显示,间位取代的效应通常大于对位取代,这与共振效应和诱导效应的相对贡献有关 [20]。

氢键网络的形成也会影响分解动力学。分子内氢键可稳定特定构象,影响反应活性中心的几何构型,从而调控反应活化能。溶剂效应通过影响氢键网络的稳定性和离子对的稳定性,进一步调节反应速率 [21]。

蛋白酶稳定性与血浆耐受性

Ces1C酶介导的血浆降解风险

Carboxylesterase 1C (Ces1C)是影响ADC连接子血浆稳定性的关键酶,特别是在小鼠血浆中表现出强烈的水解活性 [22] [23]。Ces1C是小鼠和大鼠特有的胞外酯酶,在人类血浆中不存在,这种种属差异导致了临床前研究中的翻译性挑战 [23] [24]。

Ces1C对Val-Cit-PAB连接子的水解机制涉及酶-底物复合物的形成和共价键合反应。质谱分析显示,Ces1C不仅水解连接子释放活性毒素,还与连接子片段形成共价键合的酶-底物加合物 [24]。该过程的动力学参数表明,Ces1C的切割速率在生理相关浓度(80 mg/mL)下足以显著影响ADC的血浆稳定性 [22]。

小鼠血浆中ADC的半衰期通常小于6小时,而在人类和猴子血浆中则超过96小时 [25] [23]。这种显著差异源于Ces1C的胞外分布特性,该酶在小鼠血浆中的浓度可达80-100 mg/mL,远高于细胞内水平 [26]。相比之下,人类CES1主要定位于肝细胞内,不会分泌到血液循环中 [27]。

P3位取代基对稳定性的调控

P3位氨基酸取代是提高连接子血浆稳定性的有效策略。研究表明,在P3位引入亲水性氨基酸如谷氨酸、天冬氨酸可显著提高对Ces1C的抗性 [28] [7]。谷氨酸-缬氨酸-瓜氨酸(Glu-Val-Cit)连接子在小鼠血浆中几乎不发生切割,而仍保持对cathepsin B的敏感性 [28]。

P3位取代基的保护机制主要通过空间位阻和电荷排斥效应实现。带负电荷的氨基酸在P3位置形成的静电斥力降低了Ces1C的结合亲和力,同时不影响cathepsin B的识别 [7] [20]。2-羟基乙酰胺基团的引入也显示出类似的保护效果,其机制涉及氢键网络的形成和构象限制 [7]。

此外,P3位修饰还可通过改变连接子的水溶性来影响稳定性。PEG化修饰和胺化PEG链的引入不仅提高了血浆稳定性,还改善了高疏水性载药的溶解性问题 [7]。这种双重改善对于高药物抗体比(DAR)的ADC设计具有重要意义 [29]。

芳环取代策略提供了另一种调控途径。在PAB苯环的间位引入N-甲基羧酰胺基团(MA-PABC)可将小鼠血浆中的切割率降低至3%,而不影响cathepsin介导的释放 [7]。这种修饰的保护机制涉及酶结合位点的空间位阻和电子效应的协同作用 [30]。

| 参数类型 | 数值/描述 | 来源/参考 |

|---|---|---|

| Cathepsin B切割率 | 高(Val-Cit特异性) | Cathepsin B底物特异性研究 |

| 人血浆稳定性(t₁/₂) | >96小时 | ADC血浆稳定性测定 |

| 小鼠血浆稳定性(t₁/₂) | <6小时(Ces1C依赖性) | Ces1C酶活性研究 |

| pH最适值(Cathepsin B) | pH 4.6-6.8 | Cathepsin B pH活性谱 |

| pH最适值(Grob分解) | pH 5.0-8.0 | Grob分解动力学 |

| 温度最适值 | 37°C | 生理条件 |

| 结构特征 | 对分解速率的影响 | 机制 |

|---|---|---|

| 氨基pKa调节 | 降低pKa增加分解速率 | 增强离去基团能力 |

| 电子吸收取代基 | 加速Grob分解 | 稳定碳正离子中间体 |

| 电子供给取代基 | 减缓分解反应 | 去稳定过渡态 |

| 空间位阻效应 | 降低酶可及性 | 减少酶-底物相互作用 |

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.

3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.

4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.